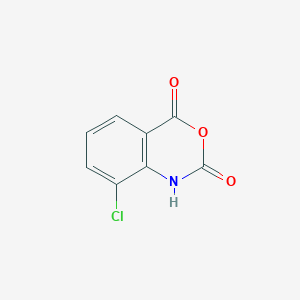

3-Chloroisatoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNBDLURYDZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333701 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63497-60-9 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisatoic Anhydride (CAS No. 63497-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloroisatoic Anhydride, a halogenated heterocyclic compound. While less documented than its 5-chloro isomer, this molecule serves as a valuable reagent and building block in specialized synthetic applications. This document consolidates available data on its chemical identity, physicochemical properties, plausible synthetic routes, key chemical reactions, and known applications, with a particular focus on its emerging role in the synthesis of bioactive molecules. Safety protocols, extrapolated from related compounds due to a lack of specific data, are also presented to ensure safe laboratory handling.

Introduction and Chemical Identity

This compound, systematically named 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione, belongs to the isatoic anhydride family.[3] These bicyclic compounds are anhydrides of N-carboxyanthranilic acids and are recognized as versatile intermediates in organic synthesis. The presence and position of the chloro-substituent on the aromatic ring significantly influence the molecule's reactivity and potential applications. While research on the 5-chloro isomer (CAS 4743-17-3) is more extensive, particularly in the synthesis of antiproliferative agents and enzyme inhibitors, this compound (CAS 63497-60-9) is gaining attention for its utility in specific synthetic contexts, such as the development of kinase inhibitors.[4][5][6]

The core structure features a benzoxazine-dione ring system, which is susceptible to nucleophilic attack at two distinct carbonyl positions. This dual reactivity allows for a range of chemical transformations, making it a valuable precursor for the synthesis of quinazolinones, anthranilates, and other heterocyclic systems of medicinal interest.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from various chemical suppliers. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 63497-60-9 | --INVALID-LINK-- |

| Molecular Formula | C₈H₄ClNO₃ | --INVALID-LINK--[7] |

| Molecular Weight | 197.58 g/mol | --INVALID-LINK--[7] |

| Melting Point | 227-232 °C | --INVALID-LINK--[8] |

| Density | 1.54 g/cm³ | --INVALID-LINK--[8] |

| Appearance | Solid | --INVALID-LINK-- |

| InChI Key | ORYNBDLURYDZFM-UHFFFAOYSA-N | --INVALID-LINK--[8] |

| Synonyms | 3-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione | --INVALID-LINK--, --INVALID-LINK--[3] |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its preparation can be reliably inferred from the general synthesis of isatoic anhydrides. The most common and effective method involves the cyclocondensation of the corresponding anthranilic acid with a phosgene equivalent, such as triphosgene.[1]

The logical precursor for this synthesis is 2-amino-3-chlorobenzoic acid . The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly undergoes intramolecular cyclization to yield the stable benzoxazine-dione ring system.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a standard procedure for this class of compounds and should be adapted and optimized by the researcher.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-chlorobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as pyridine (2.5 equiv), to scavenge the HCl byproduct.[1]

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Separately, dissolve triphosgene (0.35-0.40 equiv) in anhydrous THF. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, quench the reaction by the slow addition of cold water. If a precipitate forms, collect it by vacuum filtration. If not, perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Chemical Reactivity and Applications

The primary utility of isatoic anhydrides lies in their reactions with nucleophiles. The anhydride ring can be opened to generate a variety of useful intermediates.

Ring-Opening Reactions

Nucleophiles, such as amines or alcohols, can attack either the C2 (carbamoyl) or C4 (ester) carbonyl group. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. Reaction with amines, for example, typically leads to the formation of 2-aminobenzamides after decarboxylation.

Caption: General reaction of this compound with an amine.

Application in Kinase Inhibitor Synthesis

A specific application of this compound is in the synthesis of Diacylglycerol kinase alpha (DGKα) inhibitors, which are investigated for their potential in cancer immunotherapy.[5] The compound serves as a key building block for constructing the substituted aminoquinolone core of these inhibitors.

The following protocol is adapted from patent literature and demonstrates the use of this compound in a multi-step synthesis.[5]

Step 1: N-Alkylation of this compound

-

Reactants: To a solution of 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (this compound) (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in dimethylformamide (DMF), add iodomethane (3.0 equiv).

-

Reaction: Stir the mixture overnight at room temperature.

-

Workup: Quench the reaction by adding ice water.

-

Isolation: Collect the precipitated solid by filtration, wash with water and hexane to yield the N-methylated intermediate.

This N-methylated product can then be further elaborated through reactions with other nucleophiles to build the final complex inhibitor molecule.

Safety and Handling

Specific toxicology and hazard data for this compound are limited. Therefore, safety precautions must be based on data from structurally related compounds, such as other chlorinated anhydrides and isatoic anhydride itself.

-

General Hazards: Anhydrides are moisture-sensitive and can react with water, including atmospheric moisture, to form the corresponding carboxylic acids. This reaction can be exothermic. Many chlorinated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[2]

-

Handling: Avoid breathing dust.[2] Prevent contact with skin and eyes.[9] Keep the container tightly closed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]

-

Conclusion

This compound (CAS 63497-60-9) is a specialized chemical intermediate with demonstrated utility in the synthesis of complex heterocyclic molecules for drug discovery. While less studied than its isomers, its unique substitution pattern offers a distinct advantage for accessing specific molecular scaffolds. Researchers working with this compound should rely on established principles of anhydride chemistry for its synthesis and application, while adhering to stringent safety protocols based on analogous chemical structures. Further investigation into the reactivity and applications of this compound is warranted and will likely expand its role in medicinal chemistry and materials science.

References

- 1. 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 177970-27-3 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. biosynce.com [biosynce.com]

- 4. Cas 4743-17-3,5-Chloroisatoic anhydride | lookchem [lookchem.com]

- 5. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 6. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 5-Chloroisatoic Anhydride

An In-Depth Technical Guide to the Molecular Structure and Utility of Chlorinated Isatoic Anhydrides for Drug Discovery Professionals

A Note on Nomenclature: The term "3-Chloroisatoic anhydride" is ambiguous in chemical literature. The predominant and commercially available isomer, widely utilized in research and development, is 5-Chloroisatoic anhydride (CAS No: 4743-17-3). This compound is also systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione . This guide will focus on this specific, well-documented molecule, hereafter referred to as 5-Chloroisatoic anhydride, to provide actionable and accurate information for researchers.

5-Chloroisatoic anhydride is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry.[1][2] Belonging to the family of isatoic anhydrides, which are anhydrides of N-carboxyanthranilic acids, this molecule is prized for its dual reactivity. It acts as a constrained and activated form of 2-amino-5-chlorobenzoic acid, offering a predictable and efficient route to a variety of substituted anthranilamides and other complex heterocyclic systems. Its utility is underscored by its application in the synthesis of compounds targeting cancer and metabolic diseases, making a thorough understanding of its structure and reactivity essential for drug development professionals.[1][3][4] The presence of the chloro-substituent is particularly significant, as chlorine-containing molecules represent a substantial portion of FDA-approved drugs, often enhancing pharmacokinetic properties like metabolic stability and membrane permeability.[5][6]

Molecular Structure and Physicochemical Properties

The foundational element of 5-Chloroisatoic anhydride's utility is its distinct molecular architecture. It features a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The chlorine atom is positioned at the 5-position of the isatoic anhydride core, which corresponds to the 5-position of the parent anthranilic acid.

Caption: Molecular Structure of 5-Chloroisatoic anhydride.

This planar, rigid structure is key to its function as a synthetic scaffold. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the aromatic ring and the anhydride moiety.

Table 1: Physicochemical Properties of 5-Chloroisatoic Anhydride

| Property | Value | Reference(s) |

| CAS Number | 4743-17-3 | [1][7][8] |

| Molecular Formula | C₈H₄ClNO₃ | [1][2][7] |

| Molecular Weight | 197.58 g/mol | [1][7][8] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | ~300 °C (with decomposition) | [1][8] |

| Solubility | Slightly soluble in DMSO; Insoluble in water | [1][2] |

| SMILES | Clc1ccc2NC(=O)OC(=O)c2c1 | [8] |

| InChI Key | MYQFJMYJVJRSGP-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization: A Fingerprint of the Molecule

Confirming the structure of 5-Chloroisatoic anhydride and its derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Acid anhydrides are distinguished in IR spectroscopy by the presence of two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching modes.[9] This is a definitive feature for confirming the integrity of the anhydride ring.

-

Asymmetric C=O Stretch: Expected near 1820-1850 cm⁻¹.

-

Symmetric C=O Stretch: Expected near 1760-1790 cm⁻¹.[10][11]

-

C-N Stretch: Around 1200-1350 cm⁻¹.

-

C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

-

N-H Stretch: A broad peak around 3100-3300 cm⁻¹ for the N-H bond within the heterocyclic ring.

The presence of this characteristic double peak in the carbonyl region is a primary indicator of the isatoic anhydride functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is characteristic. For 5-Chloroisatoic anhydride, three distinct signals are expected for the protons on the benzene ring. Based on published data (in DMSO-d₆), the signals are:

-

δ ~11.85 ppm: A broad singlet corresponding to the acidic N-H proton.[3][4]

-

δ ~7.88 ppm: A doublet (d, J ≈ 2.4 Hz) for the proton at the C6 position.[3][4]

-

δ ~7.78 ppm: A doublet of doublets (dd, J ≈ 8.7, 2.4 Hz) for the proton at the C8 position.[3][4]

-

δ ~7.15 ppm: A doublet (d, J ≈ 8.7 Hz) for the proton at the C7 position.[3][4]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals:

-

Two Carbonyl Carbons: In the δ 150-165 ppm range.

-

Six Aromatic Carbons: In the δ 110-145 ppm range, with the carbon attached to the chlorine atom (C5) showing a characteristic shift.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 199, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Key Fragmentation: A common fragmentation pathway for isatoic anhydrides is the loss of carbon dioxide (CO₂, 44 Da) to form a benzyn-like intermediate.[12]

Table 2: Summary of Key Spectroscopic Data for 5-Chloroisatoic Anhydride

| Technique | Key Feature | Expected Value / Observation | Reference(s) |

| IR | Carbonyl (C=O) Stretches | Two distinct peaks: ~1830 cm⁻¹ and ~1770 cm⁻¹ | [9][10] |

| ¹H NMR | N-H Proton (in DMSO-d₆) | Broad singlet, δ ~11.85 ppm | [3][4] |

| ¹H NMR | Aromatic Protons (in DMSO-d₆) | Three signals between δ 7.1-7.9 ppm | [3][4] |

| MS | Molecular Ion (M⁺) & Isotope | m/z 197 and m/z 199 (ratio ~3:1) | [13] |

| MS | Major Fragment | Loss of CO₂ (44 Da) | [12] |

Synthesis and Chemical Reactivity

The value of 5-Chloroisatoic anhydride lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for medicinal chemists.

Experimental Protocol: Synthesis of 5-Chloroisatoic Anhydride

A standard and high-yielding method for the preparation of 5-Chloroisatoic anhydride involves the cyclization of 2-amino-5-chlorobenzoic acid using a phosgene equivalent like triphosgene.[3][4]

Causality: Triphosgene serves as a safe and solid source of phosgene. It reacts with both the carboxylic acid and the amine functionalities of the starting material. The initial reaction forms an N-carbonyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to eliminate HCl and form the stable six-membered anhydride ring. The reaction is typically performed at elevated temperatures to ensure completion.

Step-by-Step Methodology: [3][4]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).

-

Reagent Addition: Heat the mixture to 80 °C. Prepare a solution of triphosgene (21 g, 0.07 mol, equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL) and add it slowly dropwise to the heated solution over 1 hour.

-

Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for an additional 3 hours.

-

Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.

-

Purification: Collect the solid precipitate by filtration, wash it with a small amount of cold 1,2-dichloroethane, and dry it under vacuum to yield 5-Chloroisatoic anhydride (yields are typically >95%).[3][4]

Caption: Workflow for the synthesis of 5-Chloroisatoic anhydride.

Core Reactivity: A Versatile Electrophile

The chemical behavior of 5-Chloroisatoic anhydride is dominated by its susceptibility to nucleophilic attack. This reaction opens the anhydride ring and provides a scaffold for building more complex molecules.

Mechanism: Nucleophiles, such as primary amines (R-NH₂), preferentially attack the more electrophilic C4 carbonyl carbon. This leads to the opening of the heterocyclic ring and the elimination of CO₂, yielding a 2-amino-5-chlorobenzamide derivative. This reaction is highly efficient and serves as a cornerstone for combinatorial chemistry libraries.

Caption: General mechanism of 5-Chloroisatoic anhydride with an amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of understanding 5-Chloroisatoic anhydride's structure is realized in its application as a strategic starting material for biologically active molecules.

-

Anticancer Agents: It is a key reagent in the synthesis of 2-acetamidobenzamides, which have shown antiproliferative activity against various tumor cell lines.[1][3][4] The anthranilamide core generated from the ring-opening reaction is a common feature in many kinase inhibitors and other anticancer drugs.

-

Metabolic Disease Modulators: The compound has been used to prepare inhibitors of delta-5 desaturase, an enzyme critical in fatty acid metabolism.[1][3] Modulating this enzyme has potential therapeutic implications for metabolic syndrome and related conditions.

-

Scaffold for Heterocycles: Beyond simple benzamides, the reactive intermediates formed from 5-Chloroisatoic anhydride can be used in multi-step syntheses to construct more complex heterocyclic systems like quinazolinones, benzodiazepines, and acridones, which are privileged structures in drug discovery.[7][14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Chloroisatoic anhydride is crucial for laboratory safety.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[8] It should be handled in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat, is mandatory.[8][15] For handling larger quantities, a dust mask or respirator should be used.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1][7]

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Code(s) |

| H315 | Causes skin irritation | P264, P280, P302+P352 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340 |

(Data sourced from Sigma-Aldrich and other suppliers)[4][8]

Conclusion

5-Chloroisatoic anhydride is a powerful and versatile reagent whose utility is directly derived from its molecular structure. The combination of a stable, planar aromatic core, a reactive anhydride moiety, and a strategically placed chlorine atom makes it an invaluable precursor for a wide range of pharmacologically relevant molecules. For researchers in drug development, a comprehensive grasp of its spectroscopic signature, synthetic routes, and chemical reactivity is not just academic—it is fundamental to leveraging this building block for the efficient discovery of next-generation therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 4. 5-Chloroisatoic anhydride | 4743-17-3 [amp.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloroisatoic anhydride | 4743-17-3 | FC172051 [biosynth.com]

- 8. 5-Chloroisatoic anhydride 97 4743-17-3 [sigmaaldrich.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is the infrared spectroscopy analysis of maleic anhydride? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 12. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Chloroisatoic anhydride(4743-17-3) MS spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. velsicol.com [velsicol.com]

An In-Depth Technical Guide to the Physical Properties of 3-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisatoic anhydride, systematically known as 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated aromatic anhydride. Its structure, featuring a chlorinated benzene ring fused to a 1,3-oxazine-2,4-dione heterocyclic system, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials. The strategic placement of the chlorine atom at the 3-position (or 8-position in the benzoxazine nomenclature) significantly influences its reactivity and physical characteristics compared to its isomers, such as the more commonly cited 5-chloroisatoic anhydride. Understanding these properties is paramount for its effective application in medicinal chemistry and materials science, where precise control over reaction conditions and product characteristics is essential.

This guide delves into the experimentally determined and predicted physical properties of this compound, provides an analysis of its spectroscopic signature, and outlines protocols for its characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and reaction conditions. The data presented here has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₃ | [1] |

| Molecular Weight | 197.58 g/mol | [1] |

| CAS Number | 63497-60-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 227-232 °C | [2] |

| Density | 1.54 g/cm³ | [2] |

| Solubility | No specific data available for this compound. Generally, isatoic anhydrides exhibit low solubility in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO. | |

| Odor | No data available. |

Expert Insight: The melting point of this compound (227-232 °C) is notably lower than that of its 5-chloro isomer, which decomposes at around 300 °C. This difference can be attributed to the position of the chlorine atom affecting the crystal lattice energy and intermolecular interactions. The density is typical for a solid aromatic compound of its molecular weight.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, this section provides an expert interpretation of the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the anhydride functionality.

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift, likely above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent.

For comparison, the reported ¹H NMR spectrum of 5-Chloroisatoic anhydride in DMSO-d₆ shows a broad singlet at δ 11.85 (s, br., 1H) and aromatic protons at δ 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H)[3]. The spectrum of the 3-chloro isomer is anticipated to show a different splitting pattern for the aromatic protons due to the altered substitution pattern.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in a suitable deuterated solvent):

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the anhydride group are expected in the range of δ 160-170 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons will be observed. The carbon atom attached to the chlorine will have a chemical shift significantly influenced by the halogen's electronegativity. The other aromatic carbon signals will appear in the typical range of δ 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H Stretch: A stretching vibration for the N-H bond is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretches: As characteristic for an anhydride, two distinct carbonyl stretching bands are anticipated. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.

-

C-O-C Stretch: A stretching vibration for the C-O-C linkage of the anhydride is expected in the range of 1000-1300 cm⁻¹.

-

C-Cl Stretch: A C-Cl stretching band will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Standard aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways for isatoic anhydrides involve the loss of CO₂ and CO, leading to characteristic fragment ions.

Experimental Protocols: A Self-Validating System

To ensure the integrity of research findings, it is crucial to employ robust and validated experimental protocols for the determination of physical properties.

Melting Point Determination

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. Causality: A narrow melting point range is indicative of a high degree of purity. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Expert Insight: The choice of DMSO-d₆ as an NMR solvent is based on the generally good solubility of isatoic anhydrides in this polar aprotic solvent. For IR analysis, the KBr pellet method is a classic technique for solid samples, while Attenuated Total Reflectance (ATR) offers a more rapid and less sample-intensive alternative. The ionization method for mass spectrometry (e.g., Electrospray Ionization or Electron Impact) should be chosen based on the desired information (molecular ion vs. fragmentation).

Synthesis Outline

A reliable synthesis protocol is essential for obtaining high-purity this compound. While specific, detailed procedures for the 3-chloro isomer are not abundant in the literature, a general and robust method involves the cyclization of the corresponding anthranilic acid derivative.

General Synthetic Pathway: A common route to isatoic anhydrides is the reaction of an anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene. For this compound, the starting material would be 2-amino-3-chlorobenzoic acid.

Caption: General synthesis route to this compound.

Expert Insight: The use of triphosgene is often preferred over phosgene gas due to its solid form, which makes it easier and safer to handle. The reaction is typically carried out in an inert solvent, such as toluene or tetrahydrofuran. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of byproducts. Purification of the final product is usually achieved by recrystallization from a suitable solvent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This technical guide provides a foundational understanding of the physical and spectroscopic properties of this compound. While there is a notable scarcity of published experimental data for this specific isomer, the information presented, based on available data and expert interpretation, offers a reliable starting point for researchers. The outlined methodologies for characterization and synthesis are designed to be robust and self-validating, ensuring the integrity of future research and development endeavors involving this versatile chemical intermediate.

References

3-Chloroisatoic anhydride solubility data

An In-depth Technical Guide to the Solubility of 3-Chloroisatoic Anhydride for Pharmaceutical and Chemical Research

Introduction

This compound is a vital heterocyclic building block in modern synthetic chemistry, particularly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the reactive anhydride moiety, which can undergo selective ring-opening reactions with a variety of nucleophiles to yield substituted anthranilic acids and their derivatives. These products serve as precursors to a wide range of complex molecules, including quinazolinones, benzodiazepines, and acridones.

Despite its widespread use, a comprehensive understanding of a fundamental physicochemical property—solubility—remains poorly documented in readily accessible literature. Solubility is not merely a physical constant; it is a critical parameter that governs reaction kinetics, influences purification strategies, dictates formulation possibilities, and ultimately impacts the efficiency and scalability of a synthetic process. This guide provides a detailed exploration of the solubility of this compound, offering both a theoretical framework and practical methodologies for its determination and application in a research and development setting.

Physicochemical Profile and Solubility Predictions

The solubility behavior of this compound is dictated by its molecular structure, which features a combination of polar and non-polar elements.

-

Aromatic Ring System: The chlorinated benzene ring is inherently hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

-

Anhydride and Amide Moieties: The cyclic anhydride and the N-H group introduce significant polarity and the capacity for hydrogen bonding (as an acceptor and donor, respectively). These features suggest potential solubility in polar solvents.

-

Chloro-substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic ring and subtly affect intermolecular interactions.

This duality means that this compound is unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., hexanes or water) but is expected to exhibit moderate to good solubility in solvents that can accommodate both its polar and non-polar characteristics, such as polar aprotic solvents.

Caption: Predicted solubility based on molecular features.

Methodology for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The "shake-flask" method, consistent with OECD Guideline 105, is a gold-standard technique for determining the saturation solubility of a compound in various solvents.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Solvent Preparation: Select a range of high-purity solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, and buffered aqueous solutions). Place them in a temperature-controlled environment (e.g., an incubator shaker set to 25.0 ± 0.5 °C) to equilibrate.

-

Sample Preparation: Accurately weigh an excess amount of this compound into glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Add a precise volume of the pre-equilibrated solvent to each vial. Seal the vials and place them in the incubator shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Expert Insight: It is crucial to confirm that equilibrium has been achieved. This can be validated by taking samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to accelerate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Trustworthiness: This filtration step is critical to prevent artificially high results from suspended solids.

-

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A pre-established calibration curve is required for accurate quantification.

Representative Solubility Data

The following table presents a set of representative solubility data for this compound, as would be generated by the protocol described above. These values illustrate the expected solubility trends.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 200 | > 1.01 | High solubility, suitable for reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 200 | > 1.01 | High solubility, common for stock solutions. |

| Acetonitrile | Polar Aprotic | 25 | 25.6 | 0.13 | Moderate solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 25 | 41.5 | 0.21 | Good solubility for a less polar ether. |

| Toluene | Non-Polar Aromatic | 25 | 5.9 | 0.03 | Low solubility. |

| Water (pH 7.0 Buffer) | Aqueous | 25 | < 0.1 | < 0.0005 | Very low solubility, slow hydrolysis observed. |

Molecular Weight of this compound: 197.58 g/mol

Factors Influencing Solubility and Stability

1. Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. For recrystallization procedures, determining the solubility at both room temperature and an elevated temperature (e.g., 70 °C) is essential for calculating the theoretical yield and optimizing solvent selection.

2. pH and Hydrolysis: In aqueous or protic solutions, isatoic anhydrides are susceptible to hydrolysis. The anhydride ring can be opened by water, and the rate of this reaction is highly dependent on pH. Under basic conditions (pH > 8), the N-H proton can be abstracted, increasing the rate of nucleophilic attack by water or hydroxide ions, leading to rapid degradation. Under acidic conditions, the carbonyl oxygen can be protonated, also accelerating hydrolysis. For this reason, unbuffered aqueous solutions or reactions involving water should be approached with caution, and the use of aprotic solvents is generally preferred to maintain the integrity of the molecule.

Practical Implications in Research and Development

-

Reaction Solvent Selection: The high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for conducting homogeneous reactions. For reactions where the product is expected to be less soluble, using a solvent with moderate solubility for the starting material, like THF or acetonitrile, may facilitate product precipitation and simplify isolation.

-

Purification by Recrystallization: A good recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data suggests that a mixed solvent system, such as THF/heptane or acetone/water, might be effective for purifying this compound.

-

Drug Discovery Screening: For high-throughput screening (HTS), compounds are typically stored as high-concentration stock solutions in DMSO. The excellent solubility of this compound in DMSO makes it highly amenable to this workflow. However, care must be taken to minimize water content in the DMSO to prevent compound degradation over time.

Conclusion

The solubility of this compound is a key determinant of its successful application in chemical synthesis and drug development. Its profile reveals a preference for polar aprotic solvents, with limited solubility in non-polar and aqueous media. A systematic approach to determining solubility, such as the shake-flask method coupled with HPLC analysis, provides the reliable data needed to guide solvent selection for reactions, develop robust purification protocols, and prepare stable stock solutions for screening. By understanding and leveraging this fundamental property, researchers can significantly enhance the efficiency, reproducibility, and scalability of their scientific endeavors.

A Comprehensive Technical Guide to the Synthesis of 3-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloroisatoic Anhydride

This compound, systematically named 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and fine chemical synthesis. Its unique structural arrangement, featuring a reactive anhydride moiety constrained within a benzoxazine framework and decorated with a strategically placed chlorine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of a robust and reliable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The methodologies presented are curated to offer both high yield and purity, addressing the stringent requirements of pharmaceutical and agrochemical research.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the preparation of the key precursor, 2-amino-3-chlorobenzoic acid. This intermediate is subsequently cyclized to afford the target anhydride. This strategy is predicated on the accessibility of starting materials and the efficiency of the transformations.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis

The cornerstone of this synthesis is the efficient production of high-purity 2-amino-3-chlorobenzoic acid. While several routes exist, the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid stands out for its high yield and industrial applicability.[1][2]

Mechanism of Copper-Catalyzed Ammonolysis

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The copper(I) catalyst is believed to form a complex with the aryl halide, which activates the carbon-chlorine bond towards nucleophilic attack by ammonia. The ortho-carboxyl group also plays a role in facilitating the reaction.

Diagram of the Ammonolysis Mechanism

Caption: Simplified mechanism of copper-catalyzed ammonolysis.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid

This protocol is adapted from the process described in U.S. Patent 5,233,083A.[2]

Materials and Equipment:

-

2,3-Dichlorobenzoic acid

-

Potassium hydroxide (or sodium hydroxide)

-

Aqueous ammonia solution (e.g., 25%)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (30-37%)

-

High-pressure autoclave with stirrer and temperature control

-

Standard laboratory glassware for filtration and work-up

Procedure:

-

Preparation of the Reaction Mixture: In a suitable container, dissolve 1.0 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide).[2]

-

Charging the Autoclave: Transfer the resulting solution to a high-pressure autoclave. Add the copper catalyst (e.g., 5 parts by weight of CuCl) and a significant molar excess of ammonia (approximately 500 to 2500 mol %), which can be introduced as a concentrated aqueous solution.[1][2]

-

Ammonolysis Reaction: Seal the autoclave and commence stirring. Heat the reaction mixture to a temperature between 165°C and 175°C.[1][2] The pressure will rise due to the heating. Maintain the reaction at this temperature for a sufficient duration to ensure complete conversion, which can be monitored by techniques such as HPLC if the reactor setup allows for sampling.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and safely vent any excess ammonia gas into a suitable scrubber.

-

Transfer the reaction solution to a flask and boil under reflux until the temperature of the liquid reaches 100°C to expel residual ammonia.[1]

-

Cool the solution to room temperature (approximately 25°C).

-

Precipitation: While stirring, slowly acidify the solution to a pH of approximately 3 with concentrated hydrochloric acid. The 2-amino-3-chlorobenzoic acid will precipitate as a solid.[2]

-

Filtration and Drying: Collect the precipitated product by suction filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Dry the product in a vacuum oven at 80°C to a constant weight.[1]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichlorobenzoic Acid | [2] |

| Key Reagents | Aqueous Ammonia, CuCl | [1][2] |

| Temperature | 165-175 °C | [2] |

| Pressure | Autogenous | [1] |

| Expected Yield | ~98% | [2] |

| Purity | High industrial purity | [2] |

Part 2: Cyclization of 2-Amino-3-chlorobenzoic Acid to this compound

The final step in the synthesis is the cyclization of 2-amino-3-chlorobenzoic acid to form the isatoic anhydride ring system. This is achieved through the use of phosgene or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is strongly recommended for laboratory-scale synthesis due to its comparative ease of handling.[3]

Mechanism of Cyclization with Triphosgene

Triphosgene acts as an in situ source of phosgene. The reaction mechanism involves two key steps:

-

N-Chloroformylation: The amino group of 2-amino-3-chlorobenzoic acid performs a nucleophilic attack on a molecule of in situ generated phosgene, forming an N-chloroformyl intermediate (a carbamoyl chloride).

-

Intramolecular Cyclization: The carboxylic acid moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the chloroformyl group. This cyclization step eliminates a molecule of HCl and forms the stable six-membered anhydride ring.

Diagram of the Cyclization Mechanism

Caption: Mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of isatoic anhydrides using triphosgene.[4][5]

Materials and Equipment:

-

2-Amino-3-chlorobenzoic acid

-

Triphosgene (handle with extreme caution)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet/outlet connected to a scrubber (containing aqueous sodium hydroxide solution).

-

Magnetic stirrer and heating mantle.

Procedure:

-

Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

-

Charging the Flask: To the three-neck flask, add 1.0 equivalent of 2-amino-3-chlorobenzoic acid and suspend it in a suitable volume of an anhydrous solvent like THF.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve 0.4 equivalents of triphosgene in the same anhydrous solvent. Note: One mole of triphosgene is equivalent to three moles of phosgene.

-

Reaction: While stirring the suspension of the amino acid under a nitrogen atmosphere, slowly add the triphosgene solution via the dropping funnel at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will likely precipitate from the solution.

-

Collect the solid product by filtration. Wash the filter cake with a small amount of cold, dry solvent to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain this compound.

| Parameter | Value |

| Starting Material | 2-Amino-3-chlorobenzoic Acid |

| Key Reagent | Triphosgene |

| Solvent | Anhydrous THF or Dioxane |

| Temperature | Reflux |

| Expected Yield | High (>90%) |

| Purity | Typically high, may be recrystallized if needed |

Characterization of this compound

The identity and purity of the synthesized this compound (8-chloro-1H-benzo[d][6][7]oxazine-2,4-dione) can be confirmed by standard analytical techniques.

-

Melting Point: 212.4 - 214.6°C.[8]

-

Appearance: White to off-white solid.

-

Infrared (IR) Spectroscopy: Expect characteristic strong carbonyl stretching frequencies for the cyclic anhydride around 1750-1800 cm⁻¹ and 1700-1750 cm⁻¹, as well as N-H stretching around 3200-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet for the N-H proton, and distinct aromatic protons in the downfield region.

-

¹³C NMR: Two carbonyl carbons, and aromatic carbons with chemical shifts influenced by the chlorine and anhydride functionalities.

-

Safety and Handling Considerations

Triphosgene is a highly toxic and corrosive substance that is fatal if inhaled and causes severe skin burns and eye damage. [6][7][9][10] It is a stable solid but can decompose to release phosgene gas, especially in the presence of moisture or nucleophiles.

-

Engineering Controls: All manipulations involving triphosgene must be conducted in a certified, high-performance chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[6] Respiratory protection may be required based on a risk assessment.

-

Handling: Weigh and handle triphosgene in a way that avoids dust generation. Use it in a well-ventilated area.[10]

-

Quenching and Waste Disposal: Any unreacted triphosgene and the reaction mixture should be quenched carefully with a basic solution (e.g., sodium hydroxide) in the fume hood. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Emergency Procedures: In case of exposure, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[6]

Conclusion

The synthesis of this compound is a critical process for accessing a range of valuable chemical entities. The two-step method detailed in this guide, involving the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid followed by cyclization with triphosgene, offers a high-yield and reliable pathway. By adhering to the detailed protocols and exercising stringent safety precautions, researchers can confidently produce this important intermediate for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. fishersci.com [fishersci.com]

- 8. biosynce.com [biosynce.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to the Chemical Reactivity of 3-Chloroisatoic Anhydride

Executive Summary

3-Chloroisatoic anhydride, a halogenated derivative of isatoic anhydride, is a cornerstone reagent in modern synthetic organic and medicinal chemistry.[1] Its unique structural arrangement, featuring a strained benzoxazine-dione core, imparts a high degree of reactivity, particularly towards nucleophiles. This guide provides an in-depth exploration of the core chemical reactivity of this compound. We will dissect its reactivity profile, focusing on the mechanistic underpinnings of its reactions with various nucleophiles, and showcase its pivotal role as a precursor for a diverse array of heterocyclic compounds, most notably quinazolinones. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively leverage this versatile building block in complex synthetic endeavors.

Introduction: The Strategic Importance of this compound

Isatoic anhydrides are a class of bicyclic compounds that serve as invaluable building blocks for constructing nitrogen-containing heterocycles.[2] Among these, this compound (systematically named 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione) has emerged as a particularly strategic intermediate.[3] The presence of a chlorine atom on the aromatic ring not only modulates the electronic properties of the molecule but also provides an additional vector for synthetic diversification.

The primary utility of this compound stems from its function as a stable, easily handled source of a 2-amino-5-chlorobenzoyl moiety. Its reaction with nucleophiles proceeds via a predictable ring-opening mechanism, releasing carbon dioxide and generating a functionalized intermediate primed for subsequent cyclization. This reactivity profile makes it a superior choice for the synthesis of complex scaffolds found in numerous pharmaceutically active compounds.[4][5][6]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is critical for designing robust experimental protocols. The key properties of this compound are summarized below. Its high melting point indicates significant crystalline stability, while its limited solubility in many common organic solvents, except for polar aprotic ones like DMSO, dictates the choice of reaction media.[3][7]

| Property | Value | Reference |

| CAS Number | 4743-17-3 | [3][8] |

| Molecular Formula | C₈H₄ClNO₃ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][3][9] |

| Melting Point | ~300 °C (decomposes) | [3][9] |

| Solubility | Slightly soluble in DMSO | [3][7] |

| pKa | 9.76 ± 0.20 (Predicted) | [3][7] |

| Storage | Inert atmosphere, Room Temperature | [3][10] |

Synthesis of this compound

The most prevalent laboratory and industrial synthesis of this compound involves the phosgenation of 2-Amino-5-chlorobenzoic acid.[9][11] The use of triphosgene, a safer solid equivalent of phosgene gas, is now standard practice.

Protocol 1: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol describes a reliable method for producing high-purity this compound. The causality behind this reaction lies in the dual nucleophilic character of the starting material. The amine group reacts with the phosgene equivalent to form a carbamoyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to form the anhydride ring.

Reagents & Equipment:

-

2-Amino-5-chlorobenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

1,2-Dichloroethane (or other suitable high-boiling inert solvent)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer

-

Heating mantle and magnetic stirrer

-

Ice water bath

Step-by-Step Methodology:

-

Setup: In a 500 mL three-necked flask, add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[9][11]

-

Triphosgene Addition: Prepare a solution of triphosgene (21 g, ~0.07 mol, providing 0.21 mol of phosgene equivalent) in 1,2-dichloroethane (100 mL).[9][11] Heat the reaction mixture to 80 °C.

-

Reaction: Slowly add the triphosgene solution dropwise to the heated mixture.[9][11] Control the addition rate to manage gas evolution.

-

Heating: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours to ensure the reaction goes to completion.[9][11]

-

Isolation: Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.[9][11]

-

Purification: Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., cold 1,2-dichloroethane) to remove any unreacted starting materials, and dry under vacuum to afford pure 6-chloro-1H-benzo[d][4][12]oxazine-2,4-dione (yields are typically high, ~97%).[9][11]

Core Chemical Reactivity: The Nucleophilic Acyl Substitution Pathway

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons within its strained heterocyclic ring. The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves a ring-opening step.[13][14][15]

Causality of the Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons (typically the more accessible C4 carbonyl). This is the rate-determining step.[16][17] The π-bond of the carbonyl breaks, forming a tetrahedral intermediate.[14]

-

Ring Opening & Decarboxylation: The tetrahedral intermediate is unstable. It collapses, but instead of reforming the starting material, the C-O bond of the anhydride ring cleaves. This is energetically favorable as it relieves ring strain. The resulting carbamate intermediate is unstable and rapidly loses carbon dioxide (CO₂).

-

Product Formation: The loss of CO₂ generates a 2-amino-5-chlorobenzoyl derivative, where the nucleophile is now attached to the carbonyl carbon.

References

- 1. Page loading... [guidechem.com]

- 2. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. lookchem.com [lookchem.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Chloroisatoic anhydride (4743-17-3) for sale [vulcanchem.com]

- 8. 4743-17-3,5-Chloroisatoic anhydride_CoreSyn [coresyn.com]

- 9. 5-Chloroisatoic anhydride | 4743-17-3 [chemicalbook.com]

- 10. 5-Chloroisatoic anhydride | 4743-17-3 | FC172051 [biosynth.com]

- 11. 5-Chloroisatoic anhydride | 4743-17-3 [amp.chemicalbook.com]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 3-Chloroisatoic Anhydride: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Chloroisatoic anhydride (CAS No: 63497-60-9), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the 'what' but the 'why' behind the spectral features.

Introduction: The Chemical Identity of this compound

This compound, with the empirical formula C₈H₄ClNO₃, belongs to the benzoxazine class of heterocyclic compounds. Its structure, featuring a chlorinated benzene ring fused to a dione-containing oxazine ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, assess its purity, and understand its reactivity in subsequent chemical transformations. This guide will provide a detailed roadmap for interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Predicted ¹H NMR Spectrum

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found, we can predict its key features with a high degree of confidence by analyzing its structure and comparing it to related compounds like 5-chloroisatoic anhydride.[1][2]

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | Singlet (broad) | 1H | N-H | The acidic proton on the nitrogen is expected to be a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is significantly downfield. |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the chlorine and meta to the carbonyl group. |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton para to the chlorine. |

| ~7.2 - 7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the carbonyl group and meta to the chlorine. |

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: A deuterated aprotic solvent like DMSO-d₆ is the solvent of choice. Its ability to form hydrogen bonds will help in observing the N-H proton, which might be too broad or exchangeable in other solvents.

-

Concentration: A moderate concentration is optimal to avoid intermolecular interactions that could lead to peak broadening.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and offers valuable information about their hybridization and electronic environment.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (anhydride) | The anhydride carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~148 | C=O (carbamate) | The carbamate carbonyl is also deshielded, but typically less so than the anhydride carbonyl. |

| ~140 | Ar-C (quaternary) | The aromatic carbon attached to the nitrogen. |

| ~135 | Ar-C (quaternary) | The aromatic carbon bearing the chlorine atom. |

| ~130 - 138 | Ar-CH | Aromatic methine carbons. |

| ~115 - 125 | Ar-CH | Aromatic methine carbons. |

| ~110 | Ar-C (quaternary) | The aromatic carbon fused to the oxazine ring. |

Self-Validating Systems in NMR:

The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), forms a self-validating system. An HSQC experiment would correlate each proton signal to its directly attached carbon, while an HMBC would reveal longer-range couplings, confirming the overall connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key IR Absorptions for this compound

Acid anhydrides are well-known for their characteristic dual carbonyl stretching frequencies.[3][4]

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 - 3300 | Medium, broad | N-H Stretch | The stretching vibration of the N-H bond. |

| ~1780 - 1820 | Strong | C=O Stretch (Anhydride) | Asymmetric stretch of the anhydride carbonyls. |

| ~1740 - 1760 | Strong | C=O Stretch (Anhydride) | Symmetric stretch of the anhydride carbonyls. |

| ~1600 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the aromatic ring. |

| ~1200 - 1300 | Strong | C-O Stretch | Stretching of the C-O bonds within the anhydride and ester groups. |

| ~700 - 800 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy:

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

This protocol ensures that the sample is evenly dispersed, minimizing scattering effects and producing a high-quality spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound

The molecular weight of this compound is 197.58 g/mol .

Expected MS Data

| m/z | Interpretation |

| 197/199 | [M]⁺, Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a molecule containing one chlorine atom. |

| 153/155 | [M - CO₂]⁺, Loss of carbon dioxide. |

| 125/127 | [M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide. |

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a combustible solid and may cause irritation upon contact with the skin, eyes, and respiratory tract. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While experimental data for this specific isomer is not widely published, a thorough understanding of spectroscopic principles and comparison with related compounds allows for a confident prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this compound and similar heterocyclic compounds, ensuring both accurate identification and safe handling.

References

A Technical Guide to the Thermal Stability of 3-Chloroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroisatoic anhydride is a vital heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of pharmaceuticals. Its thermal stability is a critical parameter that dictates not only its reactivity and storage conditions but also the safety and scalability of synthetic processes. This guide provides a comprehensive analysis of the thermal properties of this compound, detailing its decomposition behavior, the analytical techniques used for its assessment, and best practices for its safe handling. By integrating data from various sources, this document serves as an essential resource for professionals working with this and structurally related compounds.

Introduction: The Role and Relevance of this compound

This compound, with the chemical formula C₈H₄ClNO₃, belongs to the isatoic anhydride family, which are key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles like quinazolines, benzodiazepines, and quinolinones.[1] The presence of the chlorine atom on the aromatic ring modifies the electronic properties of the molecule, influencing its reactivity and stability, making it a unique synthon for creating complex molecular architectures.[2] Its application spans the development of novel therapeutics, including anti-proliferative agents and enzyme inhibitors.[3][4]

Given its utility, understanding the thermal stability of this compound is paramount. Thermal decomposition can lead to runaway reactions, the release of hazardous gases, and compromised product purity, posing significant risks in both laboratory and manufacturing settings. This guide elucidates the causal relationships between temperature, molecular structure, and stability, providing the foundational knowledge required for safe and efficient process development.

Fundamental Principles of Thermal Decomposition

The thermal decomposition of isatoic anhydrides is a complex process involving the breakdown of the heterocyclic ring system. Upon heating, the anhydride moiety can undergo decarboxylation (loss of CO₂) and decarbonylation (loss of CO). The stability is largely dictated by the strength of the bonds within the benzoxazine-dione ring and the influence of substituents on the aromatic core.

For chlorinated compounds like this compound, thermal decomposition presents an additional hazard: the potential liberation of toxic and corrosive gases, such as hydrogen chloride (HCl), alongside oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6] This necessitates careful management of reaction conditions and off-gassing.

Analytical Assessment of Thermal Stability

A multi-technique approach is essential for a thorough evaluation of thermal stability. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is used to determine key thermal events such as melting point, phase transitions, and the onset temperature of decomposition.

-

Why DSC? It provides the exothermic or endothermic signature of decomposition. A sharp exotherm indicates a rapid release of energy, signaling a potentially hazardous runaway reaction. The onset temperature of this exotherm is a critical safety parameter. For related isatoic anhydride derivatives, decomposition is often observed near or immediately following the melting point.[3][8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for determining the temperature at which decomposition begins and quantifying the mass loss associated with the release of gaseous byproducts.

-

Why TGA? It directly visualizes the mass loss from decomposition, allowing for the identification of distinct degradation steps. When coupled with a mass spectrometer (TGA-MS), it can identify the specific gaseous molecules being evolved (e.g., CO₂, HCl), providing invaluable insight into the decomposition mechanism.

The following diagram illustrates the logical workflow for a comprehensive thermal hazard assessment using these techniques.

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Thermal Properties of Chlorinated Isatoic Anhydrides

| Property | Value (for 5-Chloroisatoic anhydride) | Significance | Source |

| Melting Point | ~272 - 300 °C (with decomposition) | The compound decomposes at or near its melting point, indicating limited thermal stability in the liquid phase. | [3][8][9][11] |

| Appearance | White to light yellow/beige powder | Visual indicator of purity; discoloration may suggest degradation. | [11][12] |

| Storage | Room temperature, under inert gas, protected from moisture. | Incompatible with moisture, strong acids, strong bases, and strong oxidizing agents.[5][6][13] | [3][11] |

The key takeaway is that decomposition is initiated at elevated temperatures, coinciding with the melting process. This suggests that any manufacturing process should maintain temperatures well below this range to ensure stability.